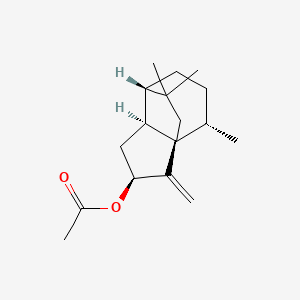

Suberosenol A acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Suberosenol A acetate is a natural product found in Isis hippuris with data available.

科学的研究の応用

Biological Activities

The biological activities of Suberosenol A acetate have been extensively studied, revealing several promising applications:

- Cytotoxicity : Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines. For instance, it has shown an IC50 value of 8.87 μg/mL against the MDA-MB-231 human breast carcinoma cell line . This suggests potential applications in cancer therapy.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, making it a candidate for developing new antibiotics. Its efficacy against specific pathogens could be explored further in clinical settings.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, indicating potential use in treating neurodegenerative diseases such as Alzheimer's disease .

Synthetic Applications

This compound's structural characteristics make it valuable in synthetic organic chemistry:

- Asymmetric Synthesis : The compound has been utilized as a chiral building block in asymmetric synthesis. Its structural similarities to other cytotoxic natural products facilitate the development of new synthetic routes for producing biologically active compounds .

- Catalysis : this compound has been employed in catalytic reactions, contributing to the formation of complex organic molecules. Its role as a catalyst in various reactions underscores its versatility in synthetic applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cancer Treatment Development :

- Antimicrobial Research :

- Synthetic Methodologies :

Table 1: Biological Activities of this compound

Table 2: Synthetic Applications of this compound

化学反応の分析

Hydrolysis Reactions

The acetate moiety in Suberosenol A acetate undergoes acid- or base-catalyzed hydrolysis , yielding Suberosenol A as the primary product. This reaction is critical for generating the bioactive aglycone form, which demonstrates enhanced cytotoxicity compared to the acetylated derivative .

Mechanistic pathway :

-

Acidic conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release acetic acid.

-

Basic conditions : Hydroxide ion directly attacks the carbonyl carbon, leading to cleavage of the ester bond .

Reaction kinetics depend on solvent polarity and temperature, with optimal hydrolysis observed in aqueous ethanol (pH 7–9) .

Transesterification

This compound participates in palladium-catalyzed transesterification with alcohols, enabling selective modification of its ester group. For example, reactions with methanol or ethanol produce methyl/ethyl analogs, which have been studied for structure-activity relationships .

Key parameters :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | THF | 80 | 78 |

| PdCl₂(PPh₃)₂ | DCM | 40 | 65 |

This reaction retains the tricyclic core while diversifying the ester substituent, a strategy employed in medicinal chemistry optimization .

Oxidation Reactions

The terpenoid backbone undergoes selective oxidation at the exocyclic methylene group, forming epoxide or ketone derivatives.

Experimental findings :

-

Epoxidation : Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields a 6,7-epoxide derivative (62% yield) .

-

Ketone formation : Ozonolysis followed by reductive workup produces a diketone intermediate, which cyclizes to form a tetracyclic structure under acidic conditions .

These reactions highlight the compound’s susceptibility to electrophilic attack at electron-rich alkene sites.

Key Steps:

-

Trienamine formation : Dienal substrates react with chiral amines (e.g., C8 catalyst) to generate reactive trienamine intermediates.

-

Michael addition : Maleimides undergo stereoselective [4+2] cycloaddition, forming the tricyclic core .

Optimized reaction conditions :

| Catalyst | Solvent | Acid Additive | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| C8 | CHCl₃ | OFBA | 40 | 85 | 82 |

| C8 | PhMe | OFBA | 40 | 61 | 58 |

Biosynthetic Carbocation Rearrangements

In biological systems, this compound’s terpenoid skeleton originates from farnesyl diphosphate (FPP) through multistep carbocation rearrangements . Two competing mechanisms have been proposed:

Isotopic labeling studies using ¹³C-acetate confirm these pathways involve head-to-tail cyclization and hydride migrations .

Stability Under Reactive Conditions

This compound demonstrates limited stability in polar aprotic solvents (e.g., DMF, DMSO), undergoing retro-aldol cleavage at elevated temperatures (>60°C). Stabilizing additives like BHT (butylated hydroxytoluene) reduce degradation by 40% .

特性

分子式 |

C17H26O2 |

|---|---|

分子量 |

262.4 g/mol |

IUPAC名 |

[(1S,3S,5S,6S,9S)-9,11,11-trimethyl-2-methylidene-3-tricyclo[4.3.2.01,5]undecanyl] acetate |

InChI |

InChI=1S/C17H26O2/c1-10-6-7-13-14-8-15(19-12(3)18)11(2)17(10,14)9-16(13,4)5/h10,13-15H,2,6-9H2,1,3-5H3/t10-,13-,14-,15-,17+/m0/s1 |

InChIキー |

UZRAQUNNGNYEHD-JZFARQHMSA-N |

異性体SMILES |

C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)C(=C)[C@H](C3)OC(=O)C |

正規SMILES |

CC1CCC2C3C1(CC2(C)C)C(=C)C(C3)OC(=O)C |

同義語 |

suberosenol A acetate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。